3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The compound “3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrrolo[3,2-d]pyrimidine derivative . Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents .
Molecular Structure Analysis
Pyrrolo[3,2-d]pyrimidines are sterically and electronically similar to the naturally occurring purine nucleobases, with the exception of a hydrogen-bond donating moiety at N5 . Much of the focus has been on modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- The synthesis of novel compounds derived from pyrrolo[3,2-d]pyrimidine structures has been a focal point of research due to their potential biological activities. For instance, pyrrolo[3,2-d]pyrimidine derivatives have been synthesized with varying substituents, demonstrating the versatility of these compounds in medicinal chemistry for generating diverse biological activities (Majumdar, Das, & Jana, 1998). The methodologies employed in these syntheses often involve novel rearrangements or modifications, highlighting the chemical flexibility and potential for tailoring these molecules for specific therapeutic targets.
Biological Activities and Potential Therapeutic Applications
- The exploration of the biological activities of pyrrolo[3,2-d]pyrimidine derivatives has been a significant area of interest. These compounds have been investigated for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral effects. For example, certain derivatives have demonstrated inhibitory activity against cyclooxygenase enzymes, suggesting potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Modifications and Structural Analysis
- The chemical modification of pyrrolo[3,2-d]pyrimidine derivatives, such as methylation at specific positions, has been explored to enhance their biological properties, such as analgesic effects. This highlights the ongoing efforts to optimize the pharmacological profiles of these compounds through structural modifications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation and differentiation .
Mode of Action
This compound is likely to act as an inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their target proteins. This inhibits the progression of the cell cycle and can lead to cell cycle arrest .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the inhibition of DNA replication and cell division, thereby exerting anti-proliferative effects .
Pharmacokinetics
Like other small molecule inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of CDKs by this compound can lead to cell cycle arrest, preventing the proliferation of cancer cells . This can result in the shrinkage of tumors and the inhibition of metastasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect its absorption, and the presence of certain enzymes in the liver can affect its metabolism . Furthermore, the presence of other drugs can affect its distribution and excretion, potentially leading to drug-drug interactions .
Properties
IUPAC Name |
3-benzyl-N-[(2-methoxyphenyl)methyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-26-14-17(21(28)24-12-16-10-6-7-11-18(16)31-2)19-20(26)22(29)27(23(30)25-19)13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDWCMAAUXXPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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